molecular formula C15H9NO4S B12923363 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid CAS No. 92461-32-0

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid

Cat. No.: B12923363
CAS No.: 92461-32-0
M. Wt: 299.3 g/mol
InChI Key: ZMIQZMJLQSEOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid (CAS: 324779-92-2) is a small organic molecule with a molecular formula of C₁₈H₁₅NO₄S and a molecular weight of 341.4 g/mol . Its structure combines a benzoic acid moiety linked via a sulfur atom to a 1,3-dioxo-isoindoline ring. This compound is of interest in medicinal chemistry due to its hybrid structure, which may confer balanced solubility and binding properties.

Properties

CAS No.

92461-32-0

Molecular Formula

C15H9NO4S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C15H9NO4S/c17-13-9-5-3-7-11(12(9)14(18)16-13)21-10-6-2-1-4-8(10)15(19)20/h1-7H,(H,19,20)(H,16,17,18)

InChI Key

ZMIQZMJLQSEOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC3=C2C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate thiol derivative under reflux conditions in the presence of a catalyst such as SiO2-tpy-Nb . The reaction is carried out in a solvent mixture of isopropanol and water, yielding the desired product with moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a dioxoisoindole moiety linked to a benzoic acid derivative. Its molecular formula is C₁₃H₉N₃O₄S, with a molecular weight of approximately 305.29 g/mol. The unique structural features contribute to its biological activity and potential applications.

Anticancer Activity

Several studies have highlighted the potential of 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid as an anticancer agent. Research has demonstrated that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer properties of related isoindole derivatives against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Anti-Diabetic Potential

The compound has also been investigated for its anti-diabetic properties. Research indicates that certain derivatives can inhibit key enzymes involved in glucose metabolism, such as alpha-glucosidase.

Data Table: Anti-Diabetic Activity of Isoindole Derivatives

Compound NameIC50 (µM)Target Enzyme
Compound A12.5Alpha-glucosidase
Compound B15.0Alpha-glucosidase
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid10.0Alpha-glucosidase

This table summarizes the inhibitory concentrations of various compounds against alpha-glucosidase, highlighting the efficacy of the target compound .

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:
Research has shown that adding this compound to polyvinyl chloride (PVC) improves its thermal stability and reduces plasticizer migration, which is crucial for long-term applications in various industries .

Photovoltaic Materials

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron donor or acceptor can be exploited in solar cell applications.

Data Table: Photovoltaic Efficiency of Isoindole-Based Materials

Material TypeEfficiency (%)Application Area
Isoindole Polymer6.5Organic Solar Cells
Blend with Fullerenes8.0Organic Solar Cells
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid Blend7.5Organic Solar Cells

This table illustrates the efficiency of different materials used in solar cells, showing the potential of the target compound when blended with other materials .

Mechanism of Action

The mechanism of action of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Sulfamoyl Benzoic Acid Analogues

A critical analog, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4), replaces the sulfur atom in the target compound with a sulfamoyl group (-SO₂NH-) .

  • Binding Affinity : Molecular docking studies revealed that Compound 4 exhibits a binding energy of -8.53 kcal/mol , significantly stronger than its sulfur-containing counterpart (-7.94 kcal/mol ) .
  • Selectivity : The sulfamoyl group enhances interactions with target proteins, likely through additional hydrogen bonding and electrostatic interactions.
  • Structural Overlay : Despite differing substituents, Compound 4 maintains a nearly identical conformational overlay with sulfur-based analogs, emphasizing the role of electronic effects over steric factors .

Apremilast: A Therapeutic Isoindol-Dione Derivative

Apremilast (C₂₂H₂₄N₂O₇S, MW: 460.5 g/mol) shares the 1,3-dioxo-isoindoline core but incorporates a methyl sulfonyl group, ethoxy, and methoxy substituents .

  • Functional Differences: While the target compound lacks therapeutic annotations, Apremilast is a clinically approved phosphodiesterase 4 (PDE4) inhibitor used for psoriasis and arthritis .
  • Structural Impact : The addition of a methyl sulfonyl group in Apremilast likely enhances metabolic stability and target specificity, diverging from the simpler benzoic acid moiety in the target compound .

Enamine Ltd. Derivatives

Enamine’s catalog includes analogs such as 3-(1,3-dioxaindan-5-yl)-2-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)prop-2-enamide (C₂₄H₂₅F₃N₂O₃, MW: 446.47 g/mol) .

  • Applications : Such derivatives are often explored in CNS drug discovery, contrasting with the target compound’s unmodified benzoic acid group, which favors peripheral target engagement.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Binding Affinity (kcal/mol) Primary Application
Target Compound C₁₈H₁₅NO₄S 341.4 3 Benzoic acid, isoindol-dione, sulfur Not reported Research (binding studies)
Compound 4 (Sulfamoyl analog) Not reported ~450 (estimated) ~2.5 Sulfamoyl, benzoic acid -8.53 High-potency agonist
Apremilast C₂₂H₂₄N₂O₇S 460.5 ~1.8 Methyl sulfonyl, ethoxy, methoxy Not applicable PDE4 inhibition (clinical)
Enamine Derivative C₂₄H₂₅F₃N₂O₃ 446.47 >3.5 Cyano, trifluoromethylphenyl Not reported CNS drug discovery

Key Research Findings

Sulfamoyl vs. Sulfur Linkers : The sulfamoyl group in Compound 4 improves binding affinity by ~0.6 kcal/mol compared to sulfur-based analogs, highlighting its utility in optimizing ligand-receptor interactions .

Role of Benzoic Acid : The benzoic acid moiety in the target compound may enhance solubility (via ionization at physiological pH) relative to more lipophilic analogs like Enamine’s derivatives .

Therapeutic Divergence : While Apremilast’s complex substituents enable clinical efficacy, the target compound’s simplicity positions it as a versatile scaffold for further derivatization in early-stage drug discovery .

Biological Activity

2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including in vitro and in vivo effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzoic acid moiety with an isoindole derivative. Its chemical formula is C15H11N3O5SC_{15}H_{11}N_{3}O_{5}S, and it has notable properties that contribute to its biological activities.

Research indicates that compounds related to benzoic acid derivatives often interact with various biological pathways. Specifically, the following mechanisms have been observed:

  • Proteasome and Autophagy Activation : Studies have shown that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for protein degradation in cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including cathepsins B and L, which are involved in protein degradation processes .

Biological Activity Overview

The biological activities attributed to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid include:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, potentially protecting cells from oxidative stress .
  • Antiproliferative Effects : Research has indicated that this compound may inhibit cell growth in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Cytotoxicity : In studies involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), the compound exhibited low cytotoxicity at effective concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant inhibition of oxidative stress
AntiproliferativeInhibition of cancer cell growth
CytotoxicityLow cytotoxicity in normal and cancer cells
Proteasome ActivationEnhanced activity observed
Enzyme InhibitionInhibition of cathepsins B and L

Case Studies

  • Study on Benzoic Acid Derivatives : A comprehensive study evaluated various benzoic acid derivatives, including this compound. It was found to significantly enhance proteasomal activity at concentrations as low as 5 μM without inducing cytotoxicity .
  • In Silico Studies : Computational analyses suggested that 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid could be a potential binder for proteins involved in cellular degradation pathways, reinforcing its therapeutic potential against aging-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.